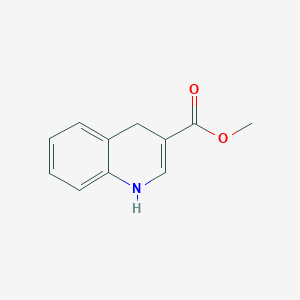

Methyl 1,4-dihydroquinoline-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H11NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

准备方法

Synthetic Routes and Reaction Conditions: Methyl 1,4-dihydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of aniline derivatives with malonic acid equivalents. This method typically requires the use of a catalyst and specific reaction conditions to achieve high yields . Another method involves the reaction of anthranilic acid derivatives, which can be further modified to obtain the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

化学反应分析

S- and O-Methylation

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate undergoes sequential alkylation with methyl iodide (CH₃I).

-

First stage (S-methylation):

Reaction in DMF at 50°C with triethylamine yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) in >80% yield after crystallization . -

Second stage (O- vs N-methylation):

Further alkylation of 3 with CH₃I using NaH or K₂CO₃ produces a mixture of:

| Base | Solvent | Temp (°C) | Time (h) | Ratio (O:N) | Yield (%) (O) | Yield (%) (N) |

|---|---|---|---|---|---|---|

| NaH | DMF | 80 | 24 | 95:5 | 99 | 1 |

| K₂CO₃ | DMF | 100 | 24 | 80:20 | 80 | 20 |

Mechanistic Insight:

Steric hindrance near the nitrogen atom favors O-methylation. Conformational analysis confirms shielding of the nitrogen by the methylthio group .

Microwave-Assisted Cyclization

Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized via microwave irradiation of precursor 5 in diphenyl ether with 2-chlorobenzoic acid (70% yield) .

-

Conditions:

[3+1+1+1] Annulation

Arylaldehydes, arylamines, and DMSO react to form 3-arylquinolines . While not directly involving the target compound, this highlights the scaffold’s versatility in constructing polycyclic systems.

Hydrazide Formation

Methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate reacts with hydrazine hydrate in DMF to form carbohydrazide derivatives .

-

Conditions:

Condensation with Benzoyl Chlorides

The carbohydrazide intermediate reacts with substituted benzoyl chlorides to form N-benzoyl derivatives (e.g., 8a–g ) .

| Entry | Benzoyl Chloride Substituent | Yield (%) |

|---|---|---|

| 8a | 4-NO₂ | 85 |

| 8b | 3-Cl | 78 |

| 8c | 2-F | 82 |

Ester Hydrolysis

Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate undergoes hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid (6 ) .

Decarboxylation

Thermal decarboxylation of the carboxylic acid derivative produces 4-hydroxy-2-(methylthio)quinoline, though specific data for the methyl ester variant requires extrapolation .

Biological Activity Modifications

Fluoro- and nitro-substituted derivatives (e.g., 4h , 4m ) show enhanced antibacterial activity due to improved enzyme binding .

-

Example: Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate inhibits DNA gyrase (IC₅₀ = 0.12 µM).

Spectral Characterization

Key spectral data for reaction products:

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| 3 | SCH₃: 2.65; OH: 11.60 | SCH₃: 15.6; C=O: 167.8 |

| 4 | OCH₃: 4.03; COOCH₃: 3.94 | OCH₃: 56.6; C=O: 169.1 |

| 5 | NCH₃: 4.11; COOCH₃: 3.79 | NCH₃: 34.2; C=O: 170.4 |

科学研究应用

Antibacterial Applications

Methyl 1,4-dihydroquinoline-3-carboxylate has been identified as a potent antibacterial agent. Research indicates that derivatives of this compound exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.78 to 1.56 µg/ml against Staphylococcus aureus and 6.25 to 12.5 µg/ml against Pseudomonas aeruginosa .

- Broad Spectrum Activity : It also demonstrates effectiveness against other gram-positive and gram-negative bacteria, such as Escherichia coli , Klebsiella , and Salmonella .

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against Hepatitis B Virus (HBV).

- Inhibition of HBV Replication : Molecular docking studies suggest that these compounds can act as potent inhibitors of HBV replication. Experimental in vitro studies confirmed significant inhibition at concentrations around 10 µM .

Case Study: Methyl 4-Hydroxy-2-(Methylthio)quinoline-3-Carboxylate

A specific derivative, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, was synthesized and evaluated for its anti-HBV activity. The synthesis involved methylation reactions leading to high yields of the desired products . The study utilized advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry for characterization.

Analgesic Properties

The analgesic properties of this compound have also been explored.

- Mechanism of Action : Compounds derived from this structure have been shown to possess analgesic effects comparable to existing pain management therapies. Their action mechanism is believed to involve modulation of pain pathways at the molecular level .

Synthesis and Characterization

The synthesis of analgesic derivatives often employs methods like alkylation reactions under controlled conditions, yielding products with significant therapeutic potential .

Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves several key steps:

- Alkylation Reactions : These reactions are crucial for introducing various substituents that enhance biological activity. For instance, alkylation with methyl iodide has been shown to yield both O-methylated and N-methylated products with varying yields depending on the reaction conditions .

| Reaction Type | Conditions | Yield (%) | Product |

|---|---|---|---|

| S-Methylation | DMF, 50°C | ~80% | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |

| N-Methylation | K2CO3, reflux | 1–20% | Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate |

作用机制

The mechanism of action of methyl 1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death .

相似化合物的比较

Methyl 1,4-dihydroquinoline-3-carboxylate can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 1,3-disubstituted 4-oxo-1,4-dihydroquinolines . These compounds share a similar quinoline core structure but differ in their functional groups and substituents.

List of Similar Compounds:- 4-Hydroxy-2-quinolones

- 1,3-Disubstituted 4-oxo-1,4-dihydroquinolines

- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

生物活性

Methyl 1,4-dihydroquinoline-3-carboxylate, a derivative of quinoline, has garnered significant attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their structural versatility and biological activity. The core structure consists of a quinoline ring with a carboxylate group, which is crucial for its interaction with biological targets. The compound can undergo various modifications that enhance its efficacy against different pathogens and diseases.

Biological Activities

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against Hepatitis B Virus (HBV). Molecular docking simulations indicate that these compounds can effectively inhibit HBV replication. In vitro experiments demonstrated significant antiviral activity, with an IC50 value in the low micromolar range (around 10 µM) .

2. Antibacterial Properties

Quinoline derivatives, including this compound, exhibit strong antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria . The presence of substituents on the quinoline ring can enhance antibacterial activity by improving solubility and binding affinity to bacterial targets.

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies show that it can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death. For instance, compounds derived from this scaffold have been found to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in viral replication and bacterial DNA synthesis.

- Induction of Apoptosis : By influencing the balance between pro-apoptotic and anti-apoptotic factors within cells, it promotes programmed cell death in cancerous cells.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Case Studies

Several case studies have demonstrated the efficacy of this compound derivatives:

- Study on HBV Inhibition : A study published in Pharmaceutical Chemistry reported that a specific derivative showed over 90% inhibition of HBV at a concentration of 10 µM in vitro .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 10 | HBV |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | <5 | Bacterial DNA gyrase |

属性

IUPAC Name |

methyl 1,4-dihydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,7,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLQTNUWLFCKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。